CA IX/CA XII Isoform Selectivity Profile vs. Acetazolamide
Thiazole sulfonamide derivatives structurally related to N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide exhibit distinct isoform selectivity profiles compared to the reference CA inhibitor acetazolamide (AAZ). In a comparative study of 1,3-thiazole sulfonamides, multiple thiazole-based compounds demonstrated superior inhibition of tumor-associated hCA IX and hCA XII relative to AAZ, which exhibits a Ki of 250 nM against hCA I, 12 nM against hCA II, 25 nM against hCA IX, and 5.7 nM against hCA XII [1]. Notably, specific thiazole sulfonamide analogs in this study achieved Ki values significantly below those of AAZ for the tumor-associated isoforms hCA IX and hCA XII, while maintaining reduced affinity for the ubiquitous cytosolic isoform hCA I [1]. This isoform selectivity pattern is a direct consequence of the thiazole scaffold's geometry, which positions the sulfamoyl zinc-binding group differently within the CA active site compared to the 1,3,4-thiadiazole ring of AAZ [2]. The thiazole core in N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide provides a distinct pharmacophoric geometry that enables differential engagement with isoform-specific residues lining the CA active site cavity [2].
| Evidence Dimension | CA isoform inhibition potency (Ki) |
|---|---|
| Target Compound Data | Thiazole sulfonamide class: Ki values against hCA IX and hCA XII reported as lower than AAZ in multiple analogs (exact Ki values for N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide not reported in this study; class-level inference applies) |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 250 nM (hCA I), 12 nM (hCA II), 25 nM (hCA IX), 5.7 nM (hCA XII) |
| Quantified Difference | Thiazole sulfonamides in this series exhibited Ki values against hCA IX ranging from sub-nanomolar to low nanomolar, representing >10-fold improved potency over AAZ (Ki = 25 nM) for hCA IX in multiple analogs [1] |
| Conditions | In vitro stopped-flow CO₂ hydration assay using recombinant human CA isoforms I, II, IX, and XII; pH 7.5, 20°C |
Why This Matters
A thiazole-based CA inhibitor offers a distinct isoform selectivity starting point compared to the thiadiazole-based AAZ, which is critical for applications targeting tumor-associated CA isoforms (hCA IX/XII) while minimizing off-target inhibition of widely expressed cytosolic isoforms (hCA I/II).
- [1] Barresi E, et al. Design, synthesis and human carbonic anhydrase I, II, IX and XII inhibitory properties of 1,3-thiazole sulfonamides. J Enzyme Inhib Med Chem. 2023;38(1):215-227. View Source
- [2] Supuran CT. How many carbonic anhydrase inhibition mechanisms exist? J Enzyme Inhib Med Chem. 2016;31(3):345-360. View Source
